2-氯苯磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

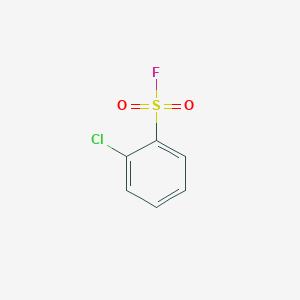

2-Chloro-benzenesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are known for their significant utility as reactive probes in chemical biology and molecular pharmacology . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Synthesis Analysis

Sulfonyl fluorides have been synthesized through various methods. New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .Molecular Structure Analysis

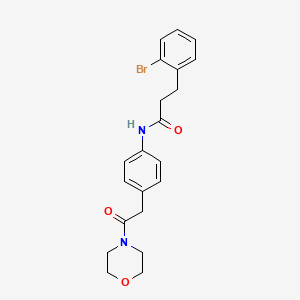

The molecular weight of 2-Chloro-benzenesulfonyl fluoride is 194.61 . The empirical formula is C6H4ClFO2S .Chemical Reactions Analysis

Sulfonyl fluorides are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues . This makes them useful in various chemical reactions.科学研究应用

Development of New Synthetic Methods

Sulfonyl fluorides, including 2-Chloro-benzenesulfonyl fluoride, have been used as targets and substrates in the development of new synthetic methods . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Medicinal Chemistry

Sulfonyl fluorides are used as electrophilic warheads by medicinal chemists . They have a unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides have found remarkable utility as covalent probes . They enable the efficient targeting of active-site amino acid residues .

Drug Discovery

Sulfonyl fluorides have been identified and utilized in the realms of drug discovery . For example, the commonly used serine protease inhibitors include (2-aminoethyl)benzenesulfonyl fluoride .

Functional Molecules

Sulfonyl fluorides have found applications in the creation of functional molecules . Their unique properties make them suitable for a variety of applications in materials science .

Bactericidal Effects

Early reports noted the bactericidal effects of sulfonyl fluoride-substituted benzoic acids towards Bacillus subtilis and lactic acid bacteria . This suggests potential applications in the field of microbiology and pharmaceuticals .

作用机制

Target of Action

2-Chloro-benzenesulfonyl fluoride is a type of sulfonyl fluoride, which has been identified as a target and substrate in the development of new synthetic methods . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Mode of Action

The mode of action of 2-Chloro-benzenesulfonyl fluoride involves its interaction with its targets, primarily through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process is characterized by the compound’s ability to engage with nucleophiles under suitable reaction conditions . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-benzenesulfonyl fluoride are primarily those involving sulfur-containing substrates . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . The compound’s ability to selectively manipulate molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic .

Pharmacokinetics

The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-Chloro-benzenesulfonyl fluoride’s action are largely dependent on its targets. For example, in the realm of biochemistry, sulfonyl fluorides have been found to have bactericidal effects . .

Action Environment

The action, efficacy, and stability of 2-Chloro-benzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in aqueous environments . .

安全和危害

未来方向

The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Sulfonyl fluorides are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

属性

IUPAC Name |

2-chlorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOECQWWSUHZUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864872-77-5 |

Source

|

| Record name | 864872-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2367883.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)